![molecular formula C5H2BrCl2NO B8129866 2-Bromo-5,6-dichloropyridin-3-ol](/img/structure/B8129866.png)
2-Bromo-5,6-dichloropyridin-3-ol
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Overview
Description
2-Bromo-5,6-dichloropyridin-3-ol is a chemical compound with the molecular formula C5H2BrCl2NO and a molecular weight of 242.89 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dichloropyridin-3-ol typically involves the bromination and chlorination of pyridin-3-ol. One common method includes the following steps:
Bromination: Pyridin-3-ol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dichloropyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to a ketone or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research indicates that 2-Bromo-5,6-dichloropyridin-3-ol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Additionally, it has been investigated for anticancer activities, particularly in inhibiting specific protein kinases involved in cancer signaling pathways. Preliminary findings suggest that this compound could serve as a biochemical probe for studying enzyme interactions and may inhibit pathways critical for tumor progression .
Case Study: Protein Kinase Inhibition
A study focused on the compound's ability to inhibit protein kinases demonstrated its potential as a therapeutic agent in treating cancers such as diffuse large B-cell lymphoma (DLBCL). The inhibition of BCL6, a transcriptional repressor implicated in DLBCL, was particularly noteworthy. The compound's structural characteristics allow it to form covalent bonds with nucleophilic sites on proteins, modulating their biological activity .
Agrochemicals
Pesticide Development
The compound's reactivity and ability to penetrate biological membranes make it suitable for use in developing new agrochemicals. Its halogenated structure is known to enhance the efficacy of pesticides by improving their stability and bioavailability in agricultural applications. Research into its effectiveness against plant pathogens is ongoing, with promising results indicating potential use as a fungicide or herbicide .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound serves as a building block in synthesizing advanced materials. Its unique chemical properties facilitate the development of polymers and other materials with enhanced thermal and mechanical properties. The compound's ability to participate in various chemical reactions allows for the creation of complex organic structures that are valuable in industrial applications .
Summary Table of Applications
Application Area | Description | Case Studies/Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial and anticancer activities; biochemical probe for enzyme interactions | Inhibition of BCL6 in DLBCL |
Agrochemicals | Development of new pesticides; effectiveness against plant pathogens | Ongoing research into fungicidal properties |
Materials Science | Building block for advanced materials; enhances thermal/mechanical properties | Synthesis of complex organic structures |
Pharmacokinetic Profiling | Understanding bioavailability and clearance rates; predicting therapeutic potential | Limited data but insights from related compounds |
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dichloropyridin-3-ol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chloropyridine: Lacks the additional chlorine atom at the 6-position.
3,5-Dichloropyridin-2-ol: Lacks the bromine atom at the 2-position.
2,6-Dibromopyridin-3-ol: Contains bromine atoms at the 2 and 6 positions instead of chlorine.
Uniqueness
2-Bromo-5,6-dichloropyridin-3-ol is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and binding properties. This unique structure can make it more suitable for certain applications compared to its analogs .
Biological Activity
2-Bromo-5,6-dichloropyridin-3-ol is a halogenated pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can modulate the activity of these biomolecules, potentially leading to therapeutic effects. The presence of bromine and chlorine atoms enhances the compound's reactivity and facilitates its penetration through biological membranes, allowing it to reach intracellular targets effectively .
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives with similar structures have been reported to suppress COX-2 activity with IC50 values around 0.04 μmol .
- Anticancer Potential : The compound's ability to interact with cellular targets suggests potential anticancer properties. Research into related pyridine derivatives indicates that they may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of halogenated pyridines:
- Antimicrobial Studies : In a comparative study, several halogenated pyridines were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable antibacterial activity, particularly against resistant strains.
- In Vitro Anti-inflammatory Assays : A series of experiments were conducted where pyridine derivatives were tested for their ability to inhibit COX enzymes in vitro. The findings demonstrated that certain derivatives significantly reduced COX-2 expression in RAW264.7 macrophages, suggesting a pathway through which this compound could exert anti-inflammatory effects .
- Cancer Cell Line Studies : Research involving breast cancer cell lines showed that halogenated pyridines could induce cell cycle arrest and apoptosis. The mechanism was linked to the activation of specific signaling pathways associated with cell survival and death.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-bromo-5,6-dichloropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO/c6-4-3(10)1-2(7)5(8)9-4/h1,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLDNYVCVAVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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